2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

Catalog No.
S12270432
CAS No.
M.F
C14H8Cl3NO2
M. Wt
328.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Ch...

Product Name

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

IUPAC Name

2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride

Molecular Formula

C14H8Cl3NO2

Molecular Weight

328.6 g/mol

InChI

InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H

InChI Key

HUCURUDSQLRFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride, also referred to by its IUPAC name [(2,6-dichlorophenyl)(phenyl)carbamoyl]carbonyl chloride, is a chemical compound with the molecular formula C14H8Cl3NO2 and a molecular weight of 328.58 g/mol. This compound features a dichlorophenyl group attached to a phenylamino moiety, making it significant in various chemical applications. It is recognized for its potential as an intermediate in pharmaceutical synthesis, particularly in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Keto Diclofenac Sodium Salt .

The reactivity of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride primarily stems from its acyl chloride functional group. This compound can undergo several important reactions:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines and alcohols to form amides or esters, respectively.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
  • Formation of Amides: When reacted with primary or secondary amines, it yields amide derivatives, which can be further utilized in various synthetic pathways .

The biological activity of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily linked to its derivatives. Compounds derived from this acyl chloride have shown anti-inflammatory properties and are investigated for their potential use in treating pain and inflammatory conditions. The parent compound itself is not extensively studied for direct biological activity but serves as a crucial precursor in synthesizing bioactive molecules .

The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-dichloroaniline and phenylacetone.
  • Formation of Intermediate: The reaction between these two starting materials leads to the formation of an intermediate product.
  • Acid Chloride Formation: The intermediate is then treated with thionyl chloride or oxalyl chloride to convert it into the acyl chloride form.
  • Purification: The final product is purified through recrystallization or distillation methods as required .

The primary application of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride lies in its role as an intermediate in the synthesis of pharmaceutical compounds, particularly NSAIDs like Keto Diclofenac Sodium Salt. It is also utilized in research for developing new therapeutic agents due to its potential reactivity with various nucleophiles .

Several compounds share structural similarities with 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(2,6-Dichlorophenyl)acetyl chlorideC8H5Cl3OSimpler structure; used in similar reactions
Keto Diclofenac Sodium SaltC14H10Cl2NNaO3SActive pharmaceutical ingredient derived from it
4-(Methylthio)-N-(2,6-dichlorophenyl)-N'-(4-nitrophenyl)ureaC13H10Cl2N4OSSimilar biological activity; different application
3-(4-Chlorophenyl)-1-(3-chloro-4-fluorophenyl)ureaC13H9ClFClN3ORelated to anti-inflammatory drugs

The uniqueness of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride lies in its specific combination of functional groups that allow for versatile synthetic pathways leading to various biologically active compounds .

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

326.962062 g/mol

Monoisotopic Mass

326.962062 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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